N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, such as a thioether, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole and oxadiazole rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds such as:
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: This compound shares the pyrazole and acetamide groups but lacks the oxadiazole ring.
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Similar to the above compound but with different substitution patterns on the pyrazole ring.
The uniqueness of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its combination of the pyrazole, oxadiazole, and acetamide groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-4-6-14-11(19)8-21-13-16-15-12(20-13)10(3)18-7-5-9(2)17-18/h4-5,7,10H,1,6,8H2,2-3H3,(H,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKQJRXKXYPTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NN=C(O2)SCC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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